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Hexachlorodisilane - 13465-77-5

Hexachlorodisilane

Catalog Number: EVT-298094
CAS Number: 13465-77-5
Molecular Formula: Cl6Si2
Molecular Weight: 268.9 g/mol
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Product Introduction

Description

Hexachlorodisilane (Si2Cl6) is a colorless liquid at room temperature with a pungent odor. [] It is a member of the chlorosilane family, compounds containing silicon-silicon bonds with chlorine substituents. [, , ] Hexachlorodisilane serves as a valuable precursor in various scientific research applications, including the synthesis of other silicon-containing compounds, deposition of silicon-based thin films, and exploration of fundamental chemical reactions. [, , , , , , , , ]

  • Compound Description: Silicon tetrachloride is a colorless, volatile liquid used as a precursor for producing high-purity silicon and silica. []
  • Relevance: Silicon tetrachloride is a major byproduct and decomposition product of hexachlorodisilane in various reactions and processes. Studies demonstrate that hexachlorodisilane decomposes into silicon tetrachloride and dichlorosilylene (SiCl2) at elevated temperatures, impacting the gas-phase chemistry during processes like chemical vapor deposition (CVD). [] Additionally, silicon tetrachloride is a starting material in the production of hexachlorodisilane. []
  • Compound Description: Dichlorosilylene is a reactive intermediate species often generated from the decomposition of chlorosilanes like hexachlorodisilane. []
  • Relevance: It plays a crucial role in the gas-phase chemistry during CVD processes using hexachlorodisilane as a precursor. Hexachlorodisilane's decomposition to dichlorosilylene and silicon tetrachloride is crucial for silicon nitride film formation. []
  • Compound Description: Trichlorosilane is a valuable compound in silicon-based material production. []
  • Relevance: Hexachlorodisilane is a byproduct in the production process of trichlorosilane from silicon tetrachloride and hydrogen. Recovery of hexachlorodisilane from this process is important for improving the overall efficiency and economic viability of trichlorosilane production. []
  • Compound Description: Chlorinated polysilanes are silicon compounds with varying chain lengths (n), where silicon atoms are bonded to chlorine atoms. [, , ]
  • Relevance: These compounds are essential in hexachlorodisilane production. Controlled chlorination and cleavage of chlorinated polysilanes can yield hexachlorodisilane with high selectivity. The length of the polysilane chain and reaction conditions significantly influence the yield and purity of hexachlorodisilane. [, , ]
  • Compound Description: Octachlorotrisilane belongs to the chlorinated polysilane family. []
  • Relevance: Similar to other chlorinated polysilanes, octachlorotrisilane can be used as a starting material for preparing hexachlorodisilane. Subjecting octachlorotrisilane to gas discharge leads to its cleavage, resulting in the formation of hexachlorodisilane. This method offers an alternative route to synthesize hexachlorodisilane. []
  • Compound Description: Hexafluorodisilane is the fluorine analog of hexachlorodisilane. []
  • Relevance: Comparing its reactivity with sulfur trioxide to that of hexachlorodisilane helps understand the chemical behavior of silicon-silicon bonds in different halogenated disilanes. []
  • Compound Description: Hexabromodisilane is the bromine analog of hexachlorodisilane. []
  • Relevance: Like hexafluorodisilane, its reactivity with sulfur trioxide provides insights into the reactivity trends of halogenated disilanes. []
  • Compound Description: Hexachlorodisilazane is a silicon-nitrogen compound featuring a Si-N-Si linkage. []
  • Relevance: Studying its vibrational spectra, particularly the Si-Cl stretching frequencies, aids in understanding the vibrational characteristics and bonding properties of hexachlorodisilane. []
  • Compound Description: Trifluorotrichlorodisiloxane is a siloxane compound containing both fluorine and chlorine atoms attached to silicon. []
  • Relevance: Its vibrational spectra are studied alongside those of hexachlorodisilane to analyze and assign the vibrational modes of hexachlorodisilane, ultimately aiding in a deeper understanding of its structural properties. []
  • Compound Description: Diisopropyl(trichlorosilyl)phosphane is an organophosphorus compound containing a Si-P bond. []
  • Relevance: This compound is synthesized through the reaction of chlorodiisopropylphosphane with hexachlorodisilane, showcasing the latter's ability to participate in silicon-phosphorus bond formation reactions. []
Overview

Hexachlorodisilane is a chemical compound with the molecular formula Si₂Cl₆, also known as disilicon hexachloride. It has a molecular weight of 268.89 grams per mole and is characterized as a colorless liquid. This compound is primarily utilized in high-tech industries, particularly in the production of semiconductors and thin films through chemical vapor deposition processes. Hexachlorodisilane is notable for its high purity, often exceeding 99.99%, which is critical for applications requiring high-quality silicon layers in integrated circuits and microelectronics .

Source and Classification

Hexachlorodisilane can be sourced from chlorinated polysilanes through oxidative cleavage methods, where chlorine gas is used to break down these polysilanes into hexachlorodisilane and other products. The classification of hexachlorodisilane falls under organosilicon compounds, specifically as a chlorosilane, which are essential in various chemical synthesis processes .

Synthesis Analysis

Methods

The predominant method for synthesizing hexachlorodisilane involves the oxidative cleavage of chlorinated polysilanes. This process typically requires the following conditions:

  • Starting Material: Chlorinated polysilanes with low hydrogen content (generally less than 5 atomic percent) are used as precursors. These polysilanes should have minimal branching to ensure higher yields of hexachlorodisilane.
  • Oxidative Cleavage: Chlorine gas is introduced to facilitate the cleavage of silicon-silicon bonds in the polysilane, resulting in the formation of hexachlorodisilane.
  • Catalyst-Free Process: The method is preferably conducted without metal catalysts, which simplifies the reaction and enhances selectivity towards hexachlorodisilane, minimizing by-products .

Technical Details

The synthesis process can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to determine the branching points and hydrogen content in the starting materials. Infrared spectroscopy can also be employed to analyze the product's purity and confirm the formation of hexachlorodisilane .

Molecular Structure Analysis

Structure

Hexachlorodisilane consists of two silicon atoms bonded together with six chlorine atoms attached to these silicon atoms. The structural representation can be denoted as follows:

Si2Cl6\text{Si}_2\text{Cl}_6

Data

  • Molecular Weight: 268.89 g/mol
  • IUPAC Name: Trichloro(trichlorosilyl)silane
  • SMILES Notation: Si(Cl)(Cl)Cl
  • InChI Identifier: InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6

This structure highlights the symmetrical arrangement of chlorine atoms around the silicon framework, contributing to its reactivity and properties in chemical processes .

Chemical Reactions Analysis

Hexachlorodisilane undergoes various chemical reactions, particularly hydrolysis when exposed to moisture. The hydrolysis reaction can be represented as follows:

Si2Cl6+6H2O2Si OH 4+6HCl\text{Si}_2\text{Cl}_6+6\text{H}_2\text{O}\rightarrow 2\text{Si OH }_4+6\text{HCl}

This reaction leads to the formation of silanol groups and hydrochloric acid. The hydrolyzed products can exhibit shock sensitivity due to their structural integrity being compromised under certain conditions .

Technical Details

Research indicates that during hydrolysis, shock sensitivity is influenced by the silicon-to-oxygen ratio in the resulting deposits. Shock tests have shown that these deposits can ignite under specific conditions, necessitating careful handling and storage protocols .

Mechanism of Action

The mechanism by which hexachlorodisilane acts involves its role as a precursor in chemical vapor deposition processes. When vaporized and introduced into a deposition chamber, it decomposes to form silicon-containing films on substrates.

The general mechanism can be summarized as follows:

  1. Vaporization: Hexachlorodisilane is heated and vaporized.
  2. Decomposition: Upon reaching elevated temperatures in the deposition environment, it decomposes into silicon and chlorine.
  3. Film Formation: The silicon atoms deposit onto substrates, forming thin films essential for semiconductor applications.

This process allows for precise control over film thickness and composition, critical for modern electronic devices .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 100 °C
  • Density: Approximately 1.36 g/cm³

Chemical Properties

  • Reactivity: Highly reactive with moisture; forms hydrochloric acid upon hydrolysis.
  • Hazards: Classified as causing severe skin burns and eye damage; requires stringent safety measures during handling.

These properties make hexachlorodisilane a valuable yet hazardous material in semiconductor manufacturing .

Applications

Hexachlorodisilane is primarily employed in:

  • Chemical Vapor Deposition: Used for producing high-purity silicon films essential for semiconductor devices.
  • Thin Film Production: Acts as a precursor for silicon nitride and silicon oxide films.
  • Atomic Layer Deposition: Utilized in processes requiring precise control over film thickness at low temperatures.

Its ability to form high-quality silicon layers makes it indispensable in the electronics industry, particularly for integrated circuits and advanced microelectronics applications .

Introduction to Hexachlorodisilane: Significance and Context

Historical Development and Discovery of Si₂Cl₆

The identification and characterization of hexachlorodisilane emerged from early 20th-century investigations into silicon chemistry. First reported in scientific literature circa 1930, its structural elucidation confirmed the presence of a silicon-silicon bond, distinguishing it from silicon tetrachloride (SiCl₄). Early synthesis methods involved direct chlorination of silicon-containing alloys, particularly calcium silicide (CaSi₂), according to the reaction:

CaSi₂ + 4Cl₂ → Si₂Cl₆ + CaCl₂ [1]

Systematic studies of its physical and chemical properties accelerated post-1940, facilitated by advanced spectroscopic techniques. The National Institute of Standards and Technology (NIST) established critical reference data, including infrared spectra (Coblentz No. 5609, 1966) and ionization energies (11.0 ± 0.3 eV), creating foundational characterization resources [9]. These investigations confirmed hexachlorodisilane's molecular weight (268.889 g/mol) and thermodynamic properties, including its boiling point (144°C) and vapor pressure behavior described by Antoine equation parameters [9]. The compound received standardized identifiers, including CAS Registry Number 13465-77-5 and ECHA InfoCard 100.033.353, enabling precise tracking and regulatory oversight [1] [6].

Role in Inorganic and Organometallic Chemistry

Within inorganic chemistry, hexachlorodisilane serves as a prototype for studying silicon-silicon bonding and substituent effects in disilane derivatives. Its molecular structure allows diverse reaction pathways:

  • Redox Behavior: The silicon-silicon bond undergoes homolytic cleavage under thermal or photochemical conditions, generating trichlorosilyl radicals (•SiCl₃) that participate in chain reactions and polymerization processes [9].
  • Lewis Acidity: Hexachlorodisilane exhibits pronounced acceptor strength, forming stable adducts with nitrogen and oxygen donors. Coordination occurs preferentially at the silicon atom, with steric factors influencing ligand orientation perpendicular to the Si-Si axis. Comparative studies reveal its acceptor strength exceeds methylchlorosilanes (Si₂Me₃Cl₃ < Si₂Cl₆) and fluorinated analogues (Si₂F₆ < Si₂Cl₆), attributed to the polarizable chlorine substituents enhancing silicon center electrophilicity [3].
  • Deoxygenation Utility: Hexachlorodisilane functions as a potent deoxygenating agent, converting phosphine oxides to phosphines:2Si₂Cl₆ + OPR₃ → OSi₂Cl₆ + PR₃ [1]
  • Disproportionation: Under Lewis base catalysis, hexachlorodisilane disproportionates to silicon tetrachloride and higher chloropolysilanes:4Si₂Cl₆ → 3SiCl₄ + Si₅Cl₁₂ [1]

These reactions highlight its role as a versatile synthon for silicon-containing compounds, enabling access to functionalized silanes and silicon-based polymers critical for materials science.

Industrial and Technological Relevance

Hexachlorodisilane's industrial significance stems from its function as a high-purity silicon source in vapor deposition processes. Semiconductor-grade material (≥99.99% purity) enables the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon nitride (Si₃N₄) and silicon oxide (SiO₂) thin films essential for integrated circuit fabrication [10]. These films serve as dielectric layers, diffusion barriers, and encapsulation layers in microelectronics, demanding exceptional purity to prevent device defects [4].

In renewable energy, hexachlorodisilane facilitates polysilicon production for photovoltaic cells. Its controlled decomposition allows efficient silicon purification, directly supporting solar panel manufacturing scalability [2]. The compound's technological footprint extends to optical fiber production and aerospace materials, where silicon-based coatings enhance component durability [7]. The burgeoning semiconductor industry, particularly in East Asia, drives sustained market growth, with hexachlorodisilane consumption projected to increase at 4.5% CAGR through 2035, potentially reaching $284.8 million annually [4].

Properties

CAS Number

13465-77-5

Product Name

Hexachlorodisilane

IUPAC Name

trichloro(trichlorosilyl)silane

Molecular Formula

Cl6Si2

Molecular Weight

268.9 g/mol

InChI

InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6

InChI Key

LXEXBJXDGVGRAR-UHFFFAOYSA-N

SMILES

[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl

Canonical SMILES

[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl

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